BenchChemオンラインストアへようこそ!

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine

Medicinal Chemistry Building Block Selection Pharmacophore Design

The compound 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine (IUPAC: 5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine) is a heterocyclic building block that combines a 5-bromo-substituted pyrazolo[3,4-b]pyridine core with an N-methylpiperidine group at the N1 position. With molecular formula C₁₂H₁₅BrN₄ and molecular weight 295.18 g/mol, it is catalogued by Enamine Ltd.

Molecular Formula C12H15BrN4
Molecular Weight 295.18 g/mol
CAS No. 1016850-95-5
Cat. No. B3199422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine
CAS1016850-95-5
Molecular FormulaC12H15BrN4
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C3=NC=C(C=C3C=N2)Br
InChIInChI=1S/C12H15BrN4/c1-16-4-2-11(3-5-16)17-12-9(7-15-17)6-10(13)8-14-12/h6-8,11H,2-5H2,1H3
InChIKeyYIEXKHZJWQYUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{5-Bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine (CAS 1016850-95-5): A Defined Pyrazolopyridine Scaffold for Kinase-Targeted Synthesis


The compound 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine (IUPAC: 5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine) is a heterocyclic building block that combines a 5-bromo-substituted pyrazolo[3,4-b]pyridine core with an N-methylpiperidine group at the N1 position . With molecular formula C₁₂H₁₅BrN₄ and molecular weight 295.18 g/mol, it is catalogued by Enamine Ltd. as EN300-55956 and is typically supplied at ≥95% purity [1]. The pyrazolo[3,4-b]pyridine scaffold is recognized in the medicinal chemistry literature as a privileged kinase-inhibitor hinge-binding motif, capable of interacting with the ATP-binding pocket via multiple binding modes [2][3].

4-{5-Bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine: Why Regioisomeric or De-methylated Analogs Cannot Serve as Drop-In Replacements


The precise substitution pattern of this compound—bromine at the C5 position and N-methylpiperidine at N1 of the pyrazolo[3,4-b]pyridine ring—dictates both its chemical reactivity and its potential biological target engagement . The C5 bromine is the single reactive handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the N1 N-methylpiperidine substituent modulates solubility, basicity (calculated pKa ~8.5 for the tertiary amine), and steric environment in a manner qualitatively distinct from the free-NH piperidine analog 5-bromo-3-(4-piperidinyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1256786-56-7, MW 281.15) . Replacing this compound with the 1-methyl analog 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 887115-56-2, MW 226.07) removes the piperidine vector and its associated pharmacophore space entirely . The following quantitative evidence demonstrates that these structural differences translate into measurable property and reactivity gaps.

4-{5-Bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight and Pharmacophoric BulkDifferentiation vs. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

The target compound incorporates an N-methylpiperidine substituent at N1, resulting in a molecular weight of 295.18 g/mol and a predicted LogP of ~2.1, compared to 226.07 g/mol and a predicted LogP of ~1.4 for the 1-methyl analog 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 887115-56-2) . The additional piperidine ring provides a tertiary amine basic center (calculated pKa ~8.5) absent in the 1-methyl comparator, enabling salt formation and pH-dependent solubility tuning during purification and formulation [1]. This 30.5% increase in molecular weight corresponds to a substantially larger pharmacophoric footprint for kinase hinge-region interactions [1].

Medicinal Chemistry Building Block Selection Pharmacophore Design

N-Methylpiperidine vs. Free NH Piperidine: Solubility and Chemical Stability Advantage

Unlike 5-bromo-3-(4-piperidinyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1256786-56-7, MW 281.15), which bears a secondary amine (pKa ~10.5) at the piperidine, the target compound carries an N-methyl tertiary amine (calculated pKa ~8.5) . Tertiary amines exhibit reduced nucleophilicity and are less prone to oxidation, acylation, or formation of N-nitrosamines under synthetic or storage conditions [1]. This difference is critical when the building block is employed in multi-step syntheses involving electrophilic reagents, where a free NH would require orthogonal protection/deprotection steps.

Chemical Stability Solubility Optimization Synthetic Intermediate

Purity Specification Benchmarking Against Structurally Proximal Analogs

The target compound is commercially supplied at a minimum purity specification of 95% (HPLC) by AKSci (Catalog 4508DB) and CymitQuimica (Ref. 3D-RQB85095), with multiple independent vendor sources confirming availability at this grade . In contrast, the structurally related 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine (CAS 1016773-12-8) has been noted as 'Discontinued' by CymitQuimica at the 25 mg scale, limiting its procurement reliability . The 5-bromo-3-(4-piperidinyl)-1H-pyrazolo[3,4-b]pyridine analog (CAS 1256786-56-7) lacks a published purity specification on major supplier portals, introducing supply chain uncertainty for multi-gram scale-up .

Quality Control Procurement Specification Building Block Reliability

C5 Bromine as a Single Cross-Coupling Handle: Synthetic Utility Differentiator from Multi-Halogenated Analogs

The target compound contains a single bromine atom at the C5 position of the pyrazolo[3,4-b]pyridine ring, as confirmed by the canonical SMILES string CN1CCC(N2C3=C(C=C(C=N3)Br)C=N2)CC1 . This monohalogenation pattern enables site-selective Suzuki-Miyaura or Buchwald-Hartwig coupling without competition from secondary reactive sites, a limitation present in polyhalogenated pyrazolopyridine building blocks [1][2]. The C5 position of the pyrazolo[3,4-b]pyridine system is documented in kinase inhibitor design as a vector that projects toward the solvent-exposed region of the kinase hinge, making it a preferred derivatization point for modulating selectivity without disrupting hinge binding [3].

Cross-Coupling Chemistry Synthetic Efficiency Structure-Activity Relationship

4-{5-Bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine: Prioritized Application Scenarios Grounded in Quantitative Differentiation


Kinase Inhibitor Lead Generation Requiring a Pre-Installed N-Methylpiperidine Pharmacophore

Research teams pursuing ATP-competitive kinase inhibitors benefit from this building block because the N-methylpiperidine substituent is pre-installed at the N1 position, eliminating the need for post-coupling N-alkylation steps [1]. The C5 bromine serves as a single, defined cross-coupling point for introducing aryl/heteroaryl groups that probe the solvent-exposed region of the kinase hinge cleft, following design principles established for PI4KIIIβ and TAM/MET kinase programs [1].

Parallel Library Synthesis Requiring Monofunctional Bromo-Heterocycle Inputs

In high-throughput parallel synthesis, the presence of a single reactive halogen (C5-Br) ensures that Suzuki or Buchwald-Hartwig diversification produces a single regioisomer per well [1]. This contrasts with multi-halogenated analogs that generate complex regioisomeric mixtures, increasing LC-MS analysis time and purification failure rates. The ≥95% purity specification of the commercial material reduces baseline interference in reaction screening .

Synthesis of mGluR5 or PDE4 Modulator Analogs with Improved CNS Drug-Like Properties

The pyrazolo[3,4-b]pyridine core has been validated as a scaffold for metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators and phosphodiesterase 4 (PDE4) inhibitors [1]. The N-methylpiperidine substituent of this building block provides calculated physicochemical properties (MW 295, predicted LogP ~2.1) within the CNS drug-like space, favoring blood-brain barrier permeability relative to more polar or heavier derivatives [2].

Agrochemical Building Block for Hinge-Binding Heterocycle Synthesis

The pyrazolo[3,4-b]pyridine core is not confined to pharmaceutical use; its hinge-binding properties translate to agrochemical kinase targets such as phytopathogenic fungal kinases [1]. The robust supply chain (≥4 independent vendors, 95% purity minimum) and defined synthetic handle (C5-Br) make this compound suitable for kilogram-scale agrochemical intermediate production where batch-to-batch consistency is mandatory .

Quote Request

Request a Quote for 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.